2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a benzyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 3-(benzyloxy)-2-chloro-6-fluorophenol, undergoes bromination to introduce a bromine atom at the desired position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step forms the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Solvent selection, temperature control, and reaction time optimization are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides to form biaryl compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-chlorophenylboronic acid
- 2-(Benzyloxy)-6-chlorophenylboronic acid
- 3-(Benzyloxy)-2-fluorophenylboronic acid
Uniqueness
2-(3-(Benzyloxy)-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the final products. The benzyloxy group also adds to its versatility in various synthetic applications.
Properties
Molecular Formula |
C19H21BClFO3 |
---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-(2-chloro-6-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)16-14(22)10-11-15(17(16)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
OJHHKNRNDNTDQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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